N-(3,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 477330-20-4
Cat. No.: VC16156624
Molecular Formula: C25H25N5O4S
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477330-20-4 |
|---|---|
| Molecular Formula | C25H25N5O4S |
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H25N5O4S/c1-4-34-20-9-7-19(8-10-20)30-24(17-6-5-11-26-15-17)28-29-25(30)35-16-23(31)27-18-12-21(32-2)14-22(13-18)33-3/h5-15H,4,16H2,1-3H3,(H,27,31) |
| Standard InChI Key | MJIXHIMUTFVSIQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CN=CC=C4 |
Introduction
N-(3,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C25H25N5O4S and a mono-isotopic mass of approximately 491.16272 Da . This compound features a unique combination of functional groups, including a dimethoxyphenyl group, an ethoxyphenyl moiety, a pyridinyl-substituted triazole ring, and a sulfanyl linkage. These structural elements contribute to its potential applications in medicinal chemistry and pharmacology.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require careful optimization of reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity. While specific synthesis protocols for this exact compound are not widely documented, similar compounds often involve reactions that form the triazole ring and introduce the sulfanyl group.
Biological Activity and Potential Applications
Although specific biological activity data for N-(3,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is limited, compounds with similar structures have shown promise in medicinal chemistry. The triazole and sulfanyl groups are known to facilitate interactions with enzymes or receptors, which could lead to therapeutic effects by modulating metabolic pathways.
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| Similar Triazole Compounds | Enzyme inhibition, receptor binding | Anti-inflammatory, antimicrobial, anticancer agents |
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